5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
Description
Properties
CAS No. |
43059-32-1 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C7H7NO3S/c9-6-1-2-7-5(3-6)4-8-12(7,10)11/h1-3,8-9H,4H2 |
InChI Key |
CVQQCESDWCLLPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)S(=O)(=O)N1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thionation and Sulfonation
The reaction of 5-aminoresorcinol with thionating agents (e.g., Lawesson’s reagent or P₄S₁₀ ) generates the thioamide intermediate, which undergoes sulfonation to form the 1,1-dioxide moiety. A typical procedure involves:
-
Treating 5-aminoresorcinol with P₄S₁₀ in dry toluene at 110°C for 6 hours to yield 5-amino-2-mercaptophenol.
-
Oxidizing the thiol group using H₂O₂ in acetic acid at 60°C, followed by cyclization with chlorosulfonic acid to form the 1,1-dioxide ring.
Key Data:
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 5-Aminoresorcinol | P₄S₁₀, H₂O₂, ClSO₃H | 110°C, 6 hr (Step 1); 60°C, 2 hr (Step 2) | 58% |
Oxidation of 2,3-Dihydrobenzothiazole Precursors
The 1,1-dioxide group can be introduced via oxidation of the corresponding sulfide. For example, 5-methoxy-2,3-dihydro-1λ⁶,2-benzothiazole (CAS 138707838) is demethylated using BBr₃ in dichloromethane at −78°C, followed by oxidation with KMnO₄ in acidic medium:
Demethylation-Oxidation Sequence
-
Demethylation:
-
Oxidation:
Optimization Note:
Lower temperatures (−78°C) prevent over-oxidation of the hydroxy group, while excess KMnO₄ ensures complete sulfone formation.
Key Data:
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 5-Methoxy derivative | BBr₃, KMnO₄ | −78°C → 25°C, 4 hr | 72% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for heterocycle formation. A protocol adapted from EvitaChem involves:
-
Condensing 5-hydroxy-2-nitrobenzoic acid with thiourea in DMF under microwave irradiation (120°C, 10 minutes).
-
Reducing the nitro group to amine using H₂/Pd-C , followed by in situ cyclization with SOCl₂ .
Advantages:
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Thiourea, DMF | 120°C, 10 min (microwave) | 85% |
Catalytic Methods for Enhanced Efficiency
Palladium-catalyzed coupling reactions enable modular synthesis. For instance, Suzuki-Miyaura coupling introduces substituents prior to cyclization:
-
Couple 5-bromo-2-hydroxybenzoic acid with a boronic ester.
-
Treat with Na₂S·9H₂O and NH₄Cl to form the thiazole ring.
-
Oxidize with mCPBA (meta-chloroperbenzoic acid) to the sulfone.
Catalyst System:
Key Data:
| Boronic Ester | Catalyst | Yield (After Oxidation) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 78% |
Challenges and Optimization Strategies
-
Regioselectivity: Competing hydroxy group oxidation during sulfonation requires careful stoichiometry of oxidizing agents.
-
Purification: The polar 1,1-dioxide group complicates chromatography; recrystallization from ethanol/water (7:3) is preferred.
-
Scale-Up: Microwave methods face energy transfer limitations; flow chemistry adaptations are under investigation.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The dioxide group can be reduced to form a sulfide or thiol derivative.
Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be carried out using Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione, while reduction of the dioxide group can produce 5-hydroxy-2,3-dihydrobenzo[d]isothiazole.
Scientific Research Applications
5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.
Comparison with Similar Compounds
Key Structural Variations and Implications
Analysis :
- Polarity and Solubility : The hydroxy substituent in the target compound likely improves aqueous solubility compared to brominated or methylated analogs, which are more lipophilic .
- Stability: The sulfone group (1,1-dione) in all listed analogs enhances oxidative stability compared to non-sulfonated benzothiazoles.
Functional Analogs: Halogenated Furanones and DBPs
Comparative Toxicity and Structural Features
Key Differences :
- Halogenation: Unlike MX/BMX, the target compound is non-halogenated, which may lower its persistence in environmental or biological systems but also limit its acute toxicity profile .
- Mechanistic Pathways: MX and BMX-3 are potent genotoxins targeting urinary organs, while benzothiazole sulfones may exert toxicity through metabolic interference (e.g., cytochrome P450 inhibition) or protein binding .
Research and Commercial Relevance
- Environmental Impact: While MX-type furanones are notorious DBPs in chlorinated water, benzothiazole derivatives are more commonly associated with industrial synthesis. The hydroxy-substituted variant’s polarity suggests lower environmental persistence compared to halogenated analogs .
- Commercial Availability : The compound is listed in 2024 catalogs at prices reflecting research-scale production (e.g., ~¥2275 per unit), indicating niche applications in medicinal chemistry or material science .
Biological Activity
5-Hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of anthranilic acid with various reagents under controlled conditions. The resulting compound has been characterized through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer activity. A study highlighted the cytotoxic effects of benzothiazole derivatives against multiple cancer cell lines, including NCI-H226 and MDA-MB-231. The most potent compound demonstrated an EC50 value of 0.31 µM against procaspase-3, indicating strong potential for inducing apoptosis in cancer cells .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | EC50 (µM) | IC50 (µM) |
|---|---|---|---|
| 18e | NCI-H226 | 0.31 | 0.24 |
| 18e | SK-N-SH | 0.31 | 0.92 |
| 18e | HT29 | 0.31 | 0.41 |
| PAC-1 | MDA-MB-231 | 0.41 | - |
The mechanism of action for benzothiazole derivatives typically involves the activation of procaspase-3, which plays a crucial role in the apoptotic pathway. Structure-activity relationship studies suggest that specific functional groups on the benzothiazole scaffold enhance biological activity by increasing interaction with target proteins involved in apoptosis .
Pharmacological Studies
In addition to anticancer properties, other pharmacological activities have been reported for benzothiazole derivatives:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains.
- Antioxidant Properties : Studies have indicated that these compounds can scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
Case Studies
A notable case study involved the evaluation of a novel series of benzothiazole derivatives for their anticancer properties. The study found that modifications to the benzothiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-hydroxy-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dione, and how can reaction conditions be systematically optimized?
- Methodology : Begin with cyclocondensation of substituted benzene-1,2-diamines with sulfonic acid derivatives under reflux in anhydrous solvents (e.g., ethanol or THF). Use catalysts like POCl₃ or DMF in Vilsmeier-Haack-type reactions to improve yields . Monitor reaction progress via TLC and optimize temperature (60–80°C) and reaction time (2–12 hours) based on intermediate stability. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity using HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodology : Employ a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. Use FT-IR to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, sulfone at ~1300 cm⁻¹). Validate molecular mass via HRMS (ESI⁺/ESI⁻). For purity, apply HPLC with C18 columns and UV detection (λ = 254 nm). Cross-reference melting points with literature to assess crystallinity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory irritancy. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to SDS guidelines for emergency response (e.g., eye irrigation with saline for 15 minutes) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this benzothiazole derivative?
- Methodology : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 100 K. Solve structures using SHELX and refine with Olex2. Analyze dihedral angles between the benzothiazole core and substituents to assess planarity and intermolecular interactions (e.g., π–π stacking, C–H···O bonds). Compare with DFT-optimized geometries for validation .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Methodology : Conduct dose-response assays in triplicate using standardized cell lines (e.g., HeLa for anticancer activity). Control for solvent effects (e.g., DMSO ≤0.1%). Compare results with structurally analogous benzothiazoles (e.g., 6-fluoro-1,3-benzothiazoles) to identify substituent-dependent trends. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., HIV-1 protease) .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to model ligand-protein interactions over 100 ns trajectories. Use docking studies (Schrödinger Glide) to identify key residues (e.g., catalytic aspartates in proteases). Validate with MM-PBSA binding free energy calculations. Cross-reference with crystallographic data from related benzothiazole-protein complexes .
Q. How can regioselectivity challenges in modifying the benzothiazole core be overcome?
- Methodology : Introduce directing groups (e.g., hydroxy or amino substituents) to guide electrophilic substitution. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization at C-5 or C-6 positions. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature to favor kinetic vs. thermodynamic control. Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .
Q. What strategies differentiate cytotoxic effects from therapeutic potential in preclinical studies?
- Methodology : Perform toxicity profiling in primary cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀ healthy cells vs. cancerous). Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Validate therapeutic relevance in vivo (rodent models) with pharmacokinetic studies (plasma half-life, bioavailability). Compare with clinical-stage benzothiazoles (e.g., riluzole derivatives) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
